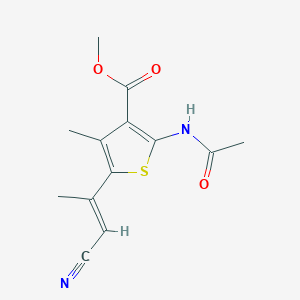![molecular formula C18H20N4O2S B5680793 2-methyl-N-{1-[4-(methylsulfonyl)phenyl]propyl}pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B5680793.png)
2-methyl-N-{1-[4-(methylsulfonyl)phenyl]propyl}pyrido[2,3-d]pyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-N-{1-[4-(methylsulfonyl)phenyl]propyl}pyrido[2,3-d]pyrimidin-4-amine is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. The compound was first synthesized by a research team at a leading pharmaceutical company and has since been the subject of numerous scientific studies.
Wirkmechanismus
The mechanism of action of 2-methyl-N-{1-[4-(methylsulfonyl)phenyl]propyl}pyrido[2,3-d]pyrimidin-4-amine involves the inhibition of specific enzymes that are involved in the progression of various diseases. The compound has been shown to inhibit the activity of certain kinases, which are involved in the regulation of cell growth and proliferation. This inhibition leads to the suppression of tumor growth and the reduction of disease progression.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied extensively. The compound has been shown to exhibit potent inhibitory activity against certain enzymes that are involved in the progression of various diseases. It has been shown to induce apoptosis in cancer cells, reduce inflammation in autoimmune diseases, and inhibit viral replication in viral infections.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-methyl-N-{1-[4-(methylsulfonyl)phenyl]propyl}pyrido[2,3-d]pyrimidin-4-amine in lab experiments include its potent inhibitory activity against specific enzymes, its ability to induce apoptosis in cancer cells, and its potential use in the treatment of various diseases. The limitations of using this compound in lab experiments include its complex synthesis method, the need for specialized equipment and expertise, and the potential for toxicity at high concentrations.
Zukünftige Richtungen
There are numerous future directions for the study of 2-methyl-N-{1-[4-(methylsulfonyl)phenyl]propyl}pyrido[2,3-d]pyrimidin-4-amine. One potential direction is the development of more efficient synthesis methods that can produce the compound in larger quantities. Another direction is the study of the compound's potential use in combination with other drugs to enhance its therapeutic effects. Additionally, there is a need for further studies to determine the compound's toxicity and potential side effects in humans. Finally, the compound's potential use in the treatment of other diseases beyond cancer, autoimmune diseases, and viral infections should be explored.
Conclusion
In conclusion, this compound is a novel chemical compound that has potential applications in the field of medicine. Its potent inhibitory activity against specific enzymes, ability to induce apoptosis in cancer cells, and potential use in the treatment of various diseases make it a promising candidate for further study. However, its complex synthesis method, the need for specialized equipment and expertise, and potential toxicity at high concentrations should be taken into consideration. Further studies are needed to determine the compound's toxicity and potential side effects in humans, and to explore its potential use in the treatment of other diseases beyond cancer, autoimmune diseases, and viral infections.
Synthesemethoden
The synthesis of 2-methyl-N-{1-[4-(methylsulfonyl)phenyl]propyl}pyrido[2,3-d]pyrimidin-4-amine involves a multi-step process that requires specialized equipment and expertise. The initial step involves the reaction of 4-(methylsulfonyl)benzaldehyde with 2-methylpyridine-3-carboxylic acid to form an intermediate compound. The intermediate is then subjected to a series of reactions that involve the use of various reagents and catalysts to produce the final product. The synthesis method is complex and requires careful monitoring to ensure the purity of the final product.
Wissenschaftliche Forschungsanwendungen
2-methyl-N-{1-[4-(methylsulfonyl)phenyl]propyl}pyrido[2,3-d]pyrimidin-4-amine has been the subject of numerous scientific studies due to its potential applications in the field of medicine. The compound has been shown to exhibit potent inhibitory activity against certain enzymes that are involved in the progression of various diseases. It has been studied for its potential use in the treatment of cancer, autoimmune diseases, and viral infections.
Eigenschaften
IUPAC Name |
2-methyl-N-[1-(4-methylsulfonylphenyl)propyl]pyrido[2,3-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2S/c1-4-16(13-7-9-14(10-8-13)25(3,23)24)22-18-15-6-5-11-19-17(15)20-12(2)21-18/h5-11,16H,4H2,1-3H3,(H,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQXKPNRQPJWXFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)S(=O)(=O)C)NC2=NC(=NC3=C2C=CC=N3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-pyridin-4-ylethyl)-9-(2-thienylcarbonyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5680716.png)
![1-{2-[(3R)-3-hydroxy-3,4,4-trimethyl-1-pyrrolidinyl]-2-oxoethyl}-5-(trifluoromethyl)-2(1H)-pyridinone](/img/structure/B5680718.png)
![(4aR*,7aS*)-1-[(5-methyl-2-furyl)methyl]-4-(pyridin-3-ylacetyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5680733.png)
![1-{[3-(cyclopropylmethyl)-1-(2,3-dihydro-1H-inden-2-yl)-1H-1,2,4-triazol-5-yl]methyl}-5-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B5680741.png)

![N-[3-(acetylamino)phenyl]-2-furamide](/img/structure/B5680754.png)
![6',7'-dimethoxy-1'H-spiro[cyclopentane-1,4'-isochromen]-3'-one](/img/structure/B5680761.png)


![N-[(4-chloro-1-methyl-1H-indazol-3-yl)methyl]-2-(5-{[isopropyl(methyl)amino]methyl}-1H-tetrazol-1-yl)acetamide](/img/structure/B5680774.png)
![5-(2,5-dimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5680782.png)
![4-(5-methyl-1,2,4-oxadiazol-3-yl)-1-{[(3R*,5R*)-5-(pyrrolidin-1-ylcarbonyl)piperidin-3-yl]carbonyl}piperidine](/img/structure/B5680799.png)

![N-methyl-2-[4-(4-methyl-1,4-diazepan-1-yl)-6-oxopyridazin-1(6H)-yl]-N-[(2-methyl-1,3-thiazol-4-yl)methyl]acetamide](/img/structure/B5680825.png)